molecular formula C45H71N11O14S2 B549348 Atosiban CAS No. 90779-69-4

Atosiban

Número de catálogo B549348
Número CAS: 90779-69-4
Peso molecular: 994.2 g/mol
Clave InChI: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atosiban is a synthetic oxytocin peptide analogue and a competitive antagonist of oxytocin receptors . It is used to prevent preterm uterine contractions without any major cardiovascular, pulmonary, or central nervous system side effects . By blocking the action of oxytocin, Atosiban prevents contractions and causes the womb to relax, helping to delay birth .


Synthesis Analysis

Atosiban is synthesized through a large-scale solid-phase synthesis (SPS) method . The conditions have been selected for the closure of the disulfide bond (S–S) in the Atosiban molecule both in the solution and solid phase with minimal formation of by-products . The developed technique allows for the synthesis of Atosiban on an enlarged scale (10–20 mmol) involving the cyclization of a protected intermediate with the formation of the S–S bond during solid-phase synthesis with minimal formation of by-products .


Molecular Structure Analysis

Atosiban has a molecular formula of C43H67N11O12S2 . It has an average mass of 994.189 Da and a mono-isotopic mass of 993.441223 Da . Atosiban contains a total of 137 bonds, including 70 non-H bonds, 16 multiple bonds, 18 rotatable bonds, 10 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 primary amides (aliphatic), 7 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, 1 ether (aromatic), 1 disulfide, and 1 Pyrrolidine .


Chemical Reactions Analysis

The key intermediate NH2-Ile-Thr (Bzl)-Asn-Cys (Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N, O-bis (trimethylsilyl)acetamide/ N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .


Physical And Chemical Properties Analysis

Atosiban has a density of 1.3±0.1 g/cm3 . Its boiling point is 1469.0±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 236.0±3.0 kJ/mol .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field for this application is Reproductive Medicine .

Comprehensive and Detailed Summary of the Application

Atosiban is used in the field of assisted reproduction to improve pregnancy outcomes in patients undergoing in vitro fertilization-embryo transfer (IVF-ET), particularly those who have experienced repeated embryo implantation failure (RIF) . Atosiban, as a combined oxytocin/vasopressin V1A antagonist, is used to reduce uterine contractions . Apart from the reduction in uterine contractions, atosiban has been found to prevent early luteal regression and embryonic loss, and inhibit contractions and inflammation, by inhibiting the endometrial production of PGF2a .

Detailed Description of the Methods of Application or Experimental Procedures

The research was designed using the PICOS format. A systematic search of four English databases, PubMed, EMBASE, Web of Science, Cochrane Library, and one Chinese database, China National Knowledge Infrastructure (CNKI) was conducted . Then trials comparing the efficacy of atosiban and control group on pregnancy outcomes in RIF patients who receive IVF-ET were included . Subgroup analysis and sensitivity analysis were performed to reduce the influence of heterogeneity between included studies . Risk ratio (RR) and 95% confidence interval (CI) were calculated . The main outcome measure was clinical pregnancy rate (CPR) .

Thorough Summary of the Results or Outcomes Obtained

Two prospective randomized controlled trials (RCTs), one prospective cohort study and four retrospective cohort studies were included . The results showed that atosiban was associated with higher clinical pregnancy rate (RR=1.54, 95% CI: 1.365–1.735, P < 0.001, I 2 = 0.0%) . The results of subgroup analysis based on study types (prospective randomized controlled clinical trial, retrospective cohort study and prospective cohort study) showed that in all types of studies, CPR of atosiban group was significantly higher than controlled group . The results of subgroup analysis based upon the diagnostic criteria of number of previous embryo transfer failures showed that the intervention of atosiban improved the CPR whether in participants with 2 previous ET failures or in participants with 3 previous ET failures . Nevertheless, the incidence of ectopic pregnancy, multiple pregnancy, and miscarriages were not significantly different between the case and control groups .

Safety And Hazards

Atosiban is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation and avoid breathing vapours, mist, or gas . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Propiedades

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXRQYYUEIYXCZ-OBIMUBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048991
Record name Atosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

994.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour.
Record name Atosiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Atosiban

CAS RN

90779-69-4
Record name Atosiban [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090779694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atosiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90779-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081D12SI0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atosiban
Reactant of Route 2
Reactant of Route 2
Atosiban
Reactant of Route 3
Atosiban
Reactant of Route 4
Atosiban
Reactant of Route 5
Atosiban
Reactant of Route 6
Atosiban

Citations

For This Compound
6,740
Citations
PJ Shubert - Clinical Obstetrics and Gynecology, 1995 - journals.lww.com
… Atosiban crosses the placenta," but no evidence of mutagenicity … atosiban must be done to adequately address this issue. No studies exist of potential carcinogenic effects of atosiban. …
Number of citations: 17 journals.lww.com
R Romero, BM Sibai, L Sanchez-Ramos… - American journal of …, 2000 - Elsevier
Objectives: This study was designed to evaluate the efficacy and safety of the oxytocin receptor antagonist atosiban in the treatment of preterm labor. Study Design: A multicenter, double…
Number of citations: 436 www.sciencedirect.com
…, GW Creasy, Atosiban PTL-098 Study Group - American journal of …, 2000 - Elsevier
… atosiban with those of placebo maintenance therapy in women with preterm labor who achieved uterine quiescence with intravenous atosiban. … intravenous treatment with atosiban. Five …
Number of citations: 207 www.sciencedirect.com
TWA versus Beta-agonists - British Journal of Obstetrics and …, 2001 - Elsevier
… Results There were no significant differences between atosiban … of tocolytic therapy to date, atosiban was comparable in clinical … We conclude that atosiban has clinical advantages over …
Number of citations: 326 www.sciencedirect.com
A Coomarasamy, EM Knox, H Gee, F Song… - BJOG: an international …, 2003 - Elsevier
… of atosiban versus β-agonists. There were no trials comparing nifedipine directly with atosiban… an adjusted indirect comparison between nifedipine and atosiban using β-agonists as the …
Number of citations: 146 www.sciencedirect.com
…, H Silver, G Creasy, Atosiban Study Group - Obstetrics & …, 1996 - Elsevier
… that a bolus of atosiban allowed more rapid attainment of … atosiban in the initial treatment of uterine activity associated with preterm labor; it also evaluated a bolus effect for atosiban…
Number of citations: 108 www.sciencedirect.com
V Tsatsaris, B Carbonne, D Cabrol - Drugs, 2004 - Springer
… these, atosiban has been the object of extensive clinical trials. In a large placebo-controlled trial with >500 patients, atosiban … In large multicentre studies comparing atosiban with β-adre-…
Number of citations: 81 link.springer.com
WR Al-Omari, HB Al-Shammaa, EM Al-Tikriti… - European Journal of …, 2006 - Elsevier
… on the tocolytic efficacy of atosiban and nifedipine. The efficacy … atosiban used in this study was dependent on the study by Goodwin et al., who compared different dosages of atosiban …
Number of citations: 100 www.sciencedirect.com
EUROPEAN ATOSIBAN STUDY … - Acta Obstetricia et …, 2001 - Wiley Online Library
… Overall, there were fewer clinically important adverse events with atosiban than with … of atosiban in the inhibition of preterm labor was shown to be comparable to terbutaline. Atosiban …
Number of citations: 93 obgyn.onlinelibrary.wiley.com
TM Goodwin, G Valenzuela, H Silver… - American journal of …, 1996 - thieme-connect.com
… Atosiban was administered by continuous intravenous infusion at a rate of 300 ug/min until … effects of atosiban. There was no atosiban maintenance therapy, and atosiban infusion was …
Number of citations: 128 www.thieme-connect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.